![molecular formula C45H40O8 B12561460 Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate CAS No. 190518-51-5](/img/structure/B12561460.png)
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two 3,5-bis(benzyloxy)phenyl groups attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate typically involves the reaction of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid derivatives under specific conditions. One common method includes the esterification of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde or benzyloxybenzoic acid, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural motif but with trifluoromethyl groups instead of benzyloxy groups.
3,5-Bis(benzyloxy)benzyl alcohol: A precursor in the synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of benzyloxy groups and propanedioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to materials science.
Propriétés
Numéro CAS |
190518-51-5 |
|---|---|
Formule moléculaire |
C45H40O8 |
Poids moléculaire |
708.8 g/mol |
Nom IUPAC |
bis[[3,5-bis(phenylmethoxy)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C45H40O8/c46-44(52-32-38-21-40(48-28-34-13-5-1-6-14-34)25-41(22-38)49-29-35-15-7-2-8-16-35)27-45(47)53-33-39-23-42(50-30-36-17-9-3-10-18-36)26-43(24-39)51-31-37-19-11-4-12-20-37/h1-26H,27-33H2 |
Clé InChI |
JINRXAUUJVMOSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC(=O)CC(=O)OCC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
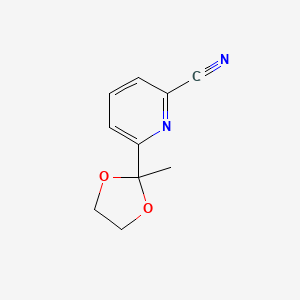
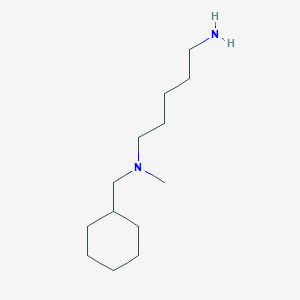
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
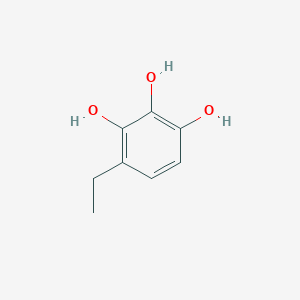
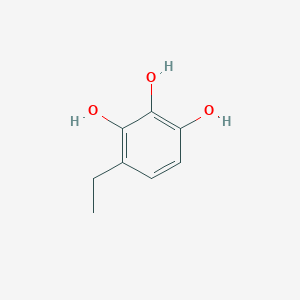
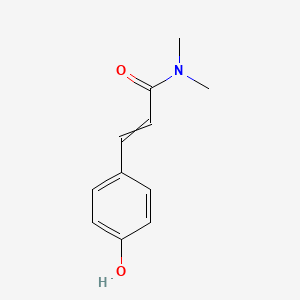
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
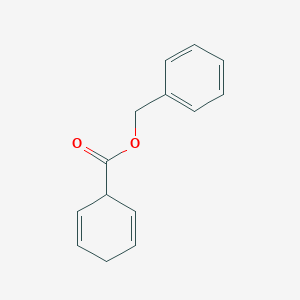
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
